4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine
Overview
Description
4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine is an organic compound that belongs to the class of stilbenes, which are characterized by the presence of a 1,2-diphenylethylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine typically involves the reaction of 3,5-dimethoxybenzaldehyde with 4-vinylpyridine under basic conditions. The reaction is often carried out using a Wittig reaction, where a phosphonium ylide is used to form the desired ethenyl linkage. The reaction conditions usually involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Wittig reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce ethyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in cancer research.
Mechanism of Action
The mechanism of action of 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it an effective antioxidant. Additionally, its ability to interact with biological macromolecules, such as proteins and nucleic acids, underlies its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate oxidative stress and influence cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-[2-(3,4-Dimethoxyphenyl)ethenyl]-1-methylpyridinium tetraphenylborate: This compound is similar in structure but contains a methyl group on the pyridine ring and a tetraphenylborate counterion.
4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenol: This compound has a phenol group instead of a pyridine ring.
Uniqueness
4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine is unique due to its specific combination of a pyridine ring and a 3,5-dimethoxyphenyl group. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
4-[2-(3,5-dimethoxyphenyl)ethenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-17-14-9-13(10-15(11-14)18-2)4-3-12-5-7-16-8-6-12/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJQPOSPRKZPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=NC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60741568 | |
Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60741568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223386-36-5 | |
Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60741568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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